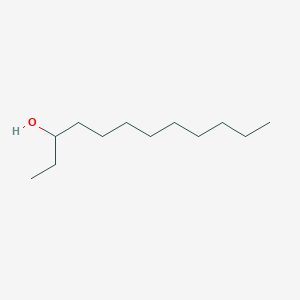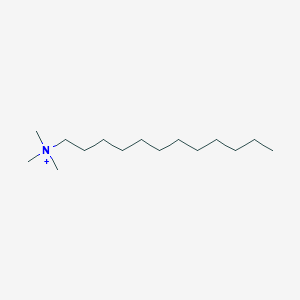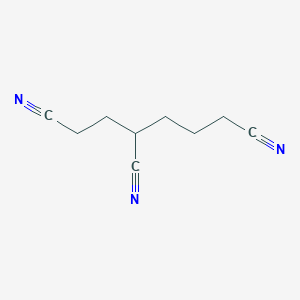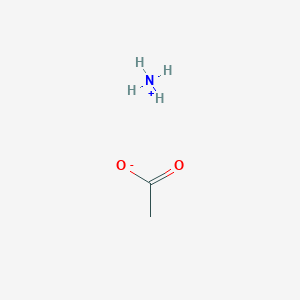
2,3-Dimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylhexanoic acid is a branched chain fatty acid that belongs to the class of medium-chain fatty acids. It is also known as 2,3-dimethylcaproic acid or valeric acid. This compound is commonly used in the synthesis of pharmaceuticals, fragrances, and flavors.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylhexanoic acid has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It is also used in the synthesis of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2,3-dimethylhexanoic acid is not well understood. However, it is believed that it works by inhibiting the growth of microorganisms and cancer cells. It is also believed to have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
2,3-Dimethylhexanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of HDL cholesterol and decrease the levels of LDL cholesterol. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. In addition, it has been shown to have a positive effect on liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-dimethylhexanoic acid in lab experiments is its high purity. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is its high cost.
Zukünftige Richtungen
There are several future directions for the research on 2,3-dimethylhexanoic acid. One of the areas of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,3-Dimethylhexanoic acid is a branched chain fatty acid that has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. Although there are limitations in using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
Synthesemethoden
2,3-Dimethylhexanoic acid can be synthesized through various methods. One of the most commonly used methods is the oxidation of 2,3-dimethylhexanol using potassium permanganate or chromic acid. Another method involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst. The yield of this synthesis method is high, and the purity of the final product is also high.
Eigenschaften
CAS-Nummer |
41065-92-3 |
|---|---|
Produktname |
2,3-Dimethylhexanoic acid |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
OXMSPSXLDBKPIX-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)C(=O)O |
Kanonische SMILES |
CCCC(C)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)





